molecular formula C6H10F3NO B1444202 [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol CAS No. 1498106-29-8

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Cat. No. B1444202
CAS RN: 1498106-29-8
M. Wt: 169.14 g/mol
InChI Key: VPBVSAYYNXJADB-UHFFFAOYSA-N
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Description

“[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol” is a chemical compound with the molecular formula C6H10F3NO. It has a molecular weight of 169.15 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol” is 1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol” is a liquid . Its molecular weight is 169.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound is utilized in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are crucial for treating bacterial infections. The trifluoroethyl group may enhance the antibiotic’s stability and efficacy .

Development of Antimicrobial Agents

Research indicates potential for developing new antimicrobial agents. The azetidine ring can be modified to create compounds with specific antimicrobial properties, possibly leading to treatments for resistant strains of bacteria .

Catalysis in Organic Synthesis

It serves as a catalyst in organic synthesis, particularly in iodine-catalyzed reactions. This can lead to the rapid and efficient synthesis of various organic compounds, including pyrrole-substituted azetidinones .

Green Chemistry Applications

The compound’s use in green chemistry is notable, especially in reactions that require less hazardous solvents and promote sustainability. Its properties may improve reaction rates and yields while minimizing environmental impact .

Peptide Synthesis

In peptide synthesis, the compound can act as a solvent or reagent to control nucleophilicity. This is essential for creating peptides with precise structures and functions, which are important in drug development .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVSAYYNXJADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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